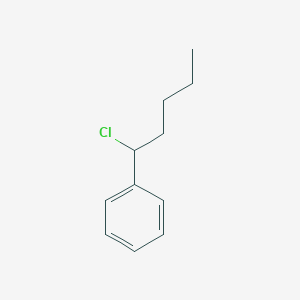

Benzene, (1-chloropentyl)

Description

Significance of Benzylic Halides and Haloalkanes in Advanced Synthetic Methodologies

Benzylic halides and haloalkanes are cornerstones of modern organic synthesis, prized for their versatility as precursors to a vast array of functional groups. wisdomlib.orgwikipedia.org Benzylic halides, in particular, exhibit enhanced reactivity in nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting carbocation intermediate through resonance. quora.comchemistrysteps.com This stabilization significantly lowers the activation energy for both SN1 and SN2 pathways, making them highly valuable substrates in synthetic chemistry. chemistrysteps.comyoutube.com

The carbon-halogen bond in these compounds is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.orgyoutube.com This inherent reactivity allows for the facile introduction of various functionalities, including alcohols, ethers, nitriles, and amines, through nucleophilic substitution reactions. youtube.com Furthermore, haloalkanes can undergo elimination reactions to form alkenes, providing a route to unsaturated compounds. youtube.com Their ability to participate in the formation of organometallic reagents, such as Grignard and organolithium reagents, further expands their synthetic utility, enabling the construction of new carbon-carbon bonds. wikipedia.org

Advanced synthetic methodologies frequently leverage the unique properties of benzylic and other haloalkanes. For instance, they are key participants in cross-coupling reactions, which have revolutionized the construction of complex molecules. wisdomlib.org The development of methods for the selective formation of carbon-halogen bonds, such as the hydrohalogenation of alkenes and the conversion of alcohols to alkyl halides, has made a wide range of haloalkanes readily accessible for industrial and academic research. quora.com

Scope of Academic Inquiry into Phenylpentyl Chloride Isomers, Including Benzene, (1-chloropentyl)-

The academic investigation into phenylpentyl chloride isomers, while not as extensive as for simpler alkyl halides, provides valuable insights into structure-reactivity relationships. Research efforts have focused on the synthesis, characterization, and reactivity of these compounds. For instance, the synthesis of Benzene, (1-chloropentyl)- can be achieved through the Friedel-Crafts alkylation of benzene with 1-chloropentane (B165111) in the presence of a Lewis acid catalyst like aluminum chloride. evitachem.com

The various isomers of phenylpentyl chloride, such as Benzene, (5-chloropentyl)- and (4-chloropentyl)benzene , exhibit different chemical behaviors based on the position of the chlorine atom relative to the phenyl group. nist.govnih.gov When the chlorine is at the benzylic position (C1), the compound is particularly reactive towards nucleophilic substitution due to the resonance stabilization of the benzylic carbocation. chemistrysteps.com As the chlorine atom moves further down the alkyl chain, its reactivity more closely resembles that of a typical primary or secondary alkyl halide.

Spectroscopic techniques are crucial for the identification and characterization of these isomers. Mass spectrometry, for example, can provide information about the molecular weight and fragmentation patterns of the different phenylpentyl chlorides. nist.gov

Contextualization within Fundamental Reaction Theory

The reactions of phenylpentyl chlorides are well-explained by fundamental principles of organic reaction mechanisms. The enhanced reactivity of the benzylic isomer, Benzene, (1-chloropentyl)- , in nucleophilic substitution reactions is a classic example of the role of carbocation stability. chemistrysteps.com The benzylic carbocation formed upon departure of the chloride ion is stabilized by delocalization of the positive charge into the aromatic ring, a phenomenon that does not occur in its non-benzylic isomers. chemistrysteps.com

This increased stability facilitates both SN1 and, for less hindered substrates, SN2 reactions. youtube.com In contrast, isomers where the chlorine is further from the phenyl group will react via mechanisms more typical of primary or secondary haloalkanes, with SN2 reactions being favored for primary halides and a competition between SN1, SN2, E1, and E2 for secondary halides. youtube.comlibretexts.org

The study of these isomers also provides a practical context for understanding the directing effects of substituents in electrophilic aromatic substitution reactions. libretexts.org While the alkyl group of a phenylpentyl chloride is an activating, ortho-, para-director, the halogen itself is a deactivating but also ortho-, para-directing substituent. libretexts.org This interplay of electronic effects influences the outcome of further substitutions on the benzene ring.

Interactive Data Table: Properties of Benzene, (1-chloropentyl)-

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Cl | nist.gov |

| Molecular Weight | 182.69 g/mol | nist.gov |

| Boiling Point | ~190 °C | evitachem.com |

Structure

3D Structure

Properties

CAS No. |

27059-47-8 |

|---|---|

Molecular Formula |

C11H15Cl |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-chloropentylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |

InChI Key |

OSOLHARQJQEMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of Benzene, 1 Chloropentyl Derivatives

Gas-Phase Elimination Kinetics of Chlorophenylpentanes

The thermal decomposition of chlorophenylpentanes in the gas phase predominantly proceeds via an elimination reaction, specifically dehydrochlorination, to yield an alkene, hydrogen chloride, and in some cases, products of rearrangement. These reactions are typically carried out in seasoned static vessels and in the presence of free-radical suppressors to ensure that the observed kinetics correspond to a unimolecular process.

Theoretical calculations on the gas-phase elimination kinetics of chloroalkanes, including derivatives of phenyl-substituted chloroalkanes, suggest that the dehydrochlorination reaction proceeds through a four-centered cyclic transition state. This transition state involves the chlorine atom, the hydrogen atom on the adjacent carbon, and the two carbon atoms to which they are attached. The reaction is described as a concerted, moderately polar, and nonsynchronous process. The rate-determining step in these reactions is the elongation and subsequent polarization of the carbon-chlorine bond.

log(k₁/s⁻¹) = (13.47 ± 0.62) – (227.8 ± 8.7) kJ mol⁻¹ / (2.303RT) researchgate.net

This equation highlights the activation energy and pre-exponential factor that govern the rate of this unimolecular elimination.

For comparison, the Arrhenius parameters for the dehydrochlorination of 5-chloro-1-phenylpentane, where the chlorine is at the terminal position of the pentyl chain, have also been reported. It is important to note the structural difference, as the chlorine is not at the benzylic position in this isomer.

| Compound | log A (s⁻¹) | Ea (kJ/mol) |

| 1-chloro-2-methyl-2-phenylpropane | 13.47 ± 0.62 | 227.8 ± 8.7 |

| 5-chloro-1-phenylpentane | 13.75 ± 0.36 | 231.2 ± 4.9 |

This table presents Arrhenius parameters for the gas-phase dehydrochlorination of related compounds. Data for 1-chloro-2-methyl-2-phenylpropane is from a study on phenyl migration in its molecular pyrolytic elimination. researchgate.net Data for 5-chloro-1-phenylpentane is from a theoretical study on the gas-phase elimination kinetics of ω-phenylalkyl chlorides.

The distinction between concerted and stepwise mechanisms is crucial in understanding reaction pathways. A concerted reaction occurs in a single step, passing through one transition state without the formation of a stable intermediate. In contrast, a stepwise reaction involves two or more elementary steps and the formation of at least one reaction intermediate.

For the gas-phase dehydrochlorination of many alkyl halides, including derivatives of Benzene (B151609), (1-chloropentyl), the experimental evidence points towards a concerted mechanism. The unimolecular nature and the first-order kinetics of these reactions are consistent with a single, rate-determining step. researchgate.net The absence of significant amounts of products that would be expected from a discrete carbocation intermediate further supports a concerted pathway under these conditions. However, in some cases, particularly with substrates that can form highly stabilized carbocations, the transition state may become highly polarized and approach the character of an ion pair, blurring the sharp distinction between a purely concerted and a stepwise process. researchgate.net

Solvolytic Mechanisms of Benzylic Halides

In the presence of a nucleophilic solvent, benzylic halides like Benzene, (1-chloropentyl) can undergo solvolysis. The mechanism of these reactions is highly dependent on the structure of the substrate, the nature of the solvent, and the reaction conditions.

Due to the ability of the phenyl group to stabilize an adjacent positive charge through resonance, secondary benzylic halides readily undergo solvolysis via a unimolecular nucleophilic substitution (Sₙ1) mechanism. researchgate.net The Sₙ1 reaction of an analogue, 1-chloro-1-phenylethane, in water has been shown to proceed via a first-order rate law. researchgate.net

The mechanism involves a slow, rate-determining first step where the carbon-chlorine bond heterolytically cleaves to form a relatively stable secondary benzylic carbocation and a chloride ion. This carbocation is planar and achiral if the starting material was chiral. In the second, rapid step, a solvent molecule, acting as a nucleophile, attacks the carbocation. This can occur from either face of the planar carbocation, leading to a racemic or near-racemic mixture of products if the starting halide was enantiomerically pure.

The rate of Sₙ1 solvolysis is significantly enhanced by the participation of the neighboring phenyl group, a phenomenon known as anchimeric assistance. The π-electrons of the aromatic ring can assist in the departure of the leaving group, leading to a stabilized phenonium ion intermediate or a transition state with significant phenonium ion character. This anchimeric assistance accelerates the rate-determining ionization step.

Kinetic Orders and Rate-Determining Steps in Solvolysis

The solvolysis of Benzene, (1-chloropentyl)-, a secondary alkyl halide, in polar protic solvents like water, alcohols, or carboxylic acids, is a nucleophilic substitution reaction where the solvent acts as the nucleophile. These reactions generally proceed through a unimolecular nucleophilic substitution (SN1) mechanism.

Rate = k[(1-chloropentyl)benzene]

Several factors influence the rate of solvolysis:

Substrate Structure: The stability of the carbocation intermediate is paramount. Since (1-chloropentyl)benzene forms a secondary carbocation, its solvolysis rate is intermediate between that of tertiary alkyl halides (which form more stable carbocations) and primary alkyl halides (which form less stable carbocations). vaia.com

Leaving Group Ability: The nature of the leaving group is critical. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. For halides, the leaving group ability increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).

Solvent Polarity: Polar protic solvents are particularly effective at promoting SN1 reactions. libretexts.org They possess a hydrogen atom attached to an electronegative atom, allowing them to form hydrogen bonds and effectively solvate both the cation and the anion. This solvation lowers the energy of the transition state, accelerating the rate-determining step. libretexts.org

Nucleophilic Substitution Reactions Involving Phenylpentyl Chlorides

Amination Reactions with Phenylpentyl Chloride Substrates

The reaction of (1-chloropentyl)benzene with ammonia (B1221849) or amines is a nucleophilic substitution reaction that leads to the formation of the corresponding phenylpentylamines. Given the secondary nature of the substrate, this amination can proceed through either an SN1 or SN2 pathway, or a combination of both, depending on the reaction conditions.

If the reaction is carried out with a high concentration of a strong, unhindered amine nucleophile in a less polar solvent, the SN2 mechanism may be favored. In this case, the amine would attack the carbon atom bearing the chlorine in a single, concerted step, leading to an inversion of stereochemistry if the starting material is chiral.

Conversely, under conditions that favor carbocation formation, such as in a polar protic solvent with a weaker amine nucleophile (or a low concentration of a strong one), the SN1 mechanism will likely dominate. The reaction would proceed through the formation of the secondary phenylpentyl carbocation, which would then be attacked by the amine. This pathway would result in a racemic mixture of the product if the starting material were chiral.

Scope and Limitations of Nucleophilic Substitutions for Functionalization

Nucleophilic substitution reactions of phenylpentyl chlorides are a versatile tool for introducing a wide range of functional groups. However, the scope of these reactions is subject to certain limitations, primarily related to the structure of the substrate and the potential for competing side reactions.

A significant limitation is the propensity for carbocation rearrangements, particularly in reactions that proceed via an SN1 mechanism. The secondary carbocation formed from (1-chloropentyl)benzene can potentially undergo a hydride shift to form a more stable benzylic or tertiary carbocation if the structure allows. This can lead to a mixture of products and reduce the yield of the desired functionalized compound.

Another limitation is the competition between substitution and elimination reactions (E1 and E2). This is especially prevalent when using strong, bulky bases as nucleophiles or at elevated temperatures. The use of less basic, highly polarizable nucleophiles can help to favor substitution over elimination.

Furthermore, in the context of Friedel-Crafts type reactions, the introduction of an alkyl group onto an aromatic ring is an activating process, which can lead to polyalkylation, where multiple alkyl groups are added to the aromatic ring. libretexts.org This complicates the product mixture and reduces the selectivity for the mono-substituted product.

Friedel-Crafts Cyclialkylation and Rearrangement Processes

Deuterium (B1214612) Tracer Studies on the Mechanism of Cyclialkylation of Phenylpentyl Chlorides

Deuterium tracer studies have been instrumental in elucidating the mechanism of the Friedel-Crafts cyclialkylation of phenylpentyl chlorides. cdnsciencepub.comresearchgate.net In a key study, various deuterated isomers of 1-chloro-5-phenylpentane (B101639) were synthesized and subjected to cyclialkylation conditions using a Lewis acid catalyst like aluminum chloride. cdnsciencepub.comresearchgate.net The distribution of deuterium in the resulting 1-methyltetralin product provided crucial insights into the reaction pathway.

For instance, the cyclialkylation of 1-chloro-5-phenylpentane-4,4-d₂ and 1-chloro-5-phenylpentane-3,3-d₂ led to extensive scrambling of the deuterium label between the C-1, C-2, and C-3 positions of the resulting 1-methyltetralin. cdnsciencepub.com This observation is inconsistent with a direct cyclization mechanism. Instead, it strongly suggests the involvement of rearrangement processes.

| Starting Material | Product | Deuterium Distribution |

| 1-chloro-5-phenylpentane-4,4-d₂ | 1-methyltetralin | Scrambling between C-1, C-2, and C-3 |

| 1-chloro-5-phenylpentane-3,3-d₂ | 1-methyltetralin | Scrambling between C-1, C-2, and C-3 |

| 1-chloro-4-phenylbutane-2,2-d₂ | 1-methylindan (B54001) | No significant scrambling |

The lack of extensive deuterium scrambling in the cyclialkylation of 1-chloro-4-phenylbutane-2,2-d₂ to form 1-methylindan further highlights that the rearrangement is a specific feature of the five-carbon chain system leading to a six-membered ring. cdnsciencepub.com

Investigation of Rearrangement Preceding Cyclialkylation

The results from the deuterium tracer studies provide compelling evidence that rearrangement precedes the cyclialkylation of 1-chloro-5-phenylpentane. cdnsciencepub.comresearchgate.net The formation of 1-methyltetralin rather than the direct cyclization product, benzosuberane, indicates that a significant structural reorganization occurs.

The proposed mechanism involves the initial formation of a primary carbocation upon ionization of the C-Cl bond, which is then believed to rearrange to more stable secondary and tertiary carbocations through a series of hydride and potentially alkyl shifts. The extensive deuterium scrambling observed is rationalized by these intramolecular rearrangement processes occurring before the final ring-closing step.

Two main pathways for the rearrangement have been considered:

Stepwise Hydride Shifts: A series of 1,2-hydride shifts along the pentyl chain could lead to the formation of a carbocation at a position suitable for cyclization to form the six-membered tetralin ring.

Phenonium Ion Intermediate: The involvement of a phenonium ion (a bridged carbocation where the phenyl ring participates in stabilizing the positive charge) has also been proposed. This intermediate could explain the observed rearrangements and the ultimate formation of the more stable tetralin system over the seven-membered suberane ring.

These studies underscore the complexity of Friedel-Crafts alkylations and demonstrate that what might appear to be a straightforward intramolecular cyclization can involve intricate rearrangement pathways. cdnsciencepub.com

Deuterium Scrambling Phenomena in Reaction Pathways

The study of reaction mechanisms for compounds like Benzene, (1-chloropentyl)- often involves isotopic labeling to trace the movement of atoms and elucidate the nature of intermediates. When this secondary alkyl halide undergoes reactions that proceed through a carbocation intermediate, such as Sₙ1 solvolysis, significant deuterium scrambling can be observed. This scrambling is a direct consequence of carbocation rearrangements. libretexts.orglibretexts.org

The initial step in such a reaction is the departure of the chloride ion, forming a secondary carbocation at the benzylic position (1-phenylpentyl cation). This carbocation is highly reactive and susceptible to rearrangement to achieve a more stable configuration. libretexts.org While the benzylic carbocation is already stabilized by the adjacent phenyl group, it can undergo rapid and reversible 1,2-hydride shifts. libretexts.orgkhanacademy.org If the reaction is performed with deuterium atoms placed at specific positions on the pentyl chain, these hydride shifts will lead to the migration of both protium (B1232500) (¹H) and deuterium (²H), effectively "scrambling" the position of the deuterium label.

For instance, if Benzene, (1-chloropentyl)- is synthesized with a deuterium atom at the C2 position (Benzene, (1-chloro-2-deuteriopentyl)-), the formation of the carbocation at C1 allows the deuterium to shift to C1, and a hydrogen from C2 to shift in its place. This process can occur multiple times, leading to a distribution of the deuterium label between adjacent carbon atoms in the final product. The observation of such scrambling provides strong evidence for the existence and dynamics of the carbocation intermediate. libretexts.orgresearchgate.net

Carbocation rearrangements are fundamental in organic chemistry, with hydride and alkyl shifts being the primary types. libretexts.org These shifts occur to transform a less stable carbocation into a more stable one (e.g., secondary to tertiary). libretexts.org In the case of the 1-phenylpentyl cation, the rearrangements are primarily degenerate, meaning the carbocation rearranges to an identical, equally stable structure, which is observable through isotopic labeling.

Table 1: Illustrative Deuterium Scrambling in the 1-Phenylpentyl Cation This table illustrates the potential for deuterium scrambling via a 1,2-hydride shift starting from a hypothetical deuterated precursor.

| Initial Species | Intermediate Carbocation | Rearrangement Pathway | Scrambled Carbocation | Resulting Product Mixture |

|---|---|---|---|---|

| Benzene, (1-chloro-2-deuteriopentyl)- | 1-Phenyl-2-deuteriopentyl cation | 1,2-Deuteride Shift | 1-Phenyl-1-deuteriopentyl cation | Mixture of 1-phenyl-1-deuteriopentanol and 1-phenyl-2-deuteriopentanol (after trapping with H₂O) |

Reductive Coupling Reactions of Phenylpentyl Chlorides

Reductive coupling reactions are powerful tools for forming carbon-carbon bonds. For phenylpentyl chlorides, these reactions typically involve the use of a reducing metal, such as zinc, to generate a reactive organometallic intermediate that can then couple with another molecule.

Zinc-Promoted Homocoupling in Aqueous Media

The zinc-promoted homocoupling of alkyl halides, a variation of the Wurtz reaction, can be adapted to aqueous conditions, offering a more environmentally benign approach. rsc.org In this reaction, two molecules of Benzene, (1-chloropentyl)- react in the presence of zinc metal to form 5,6-diphenyldecane.

The mechanism is thought to involve the oxidative addition of zinc to the carbon-chlorine bond, forming an organozinc halide intermediate (1-phenylpentylzinc chloride). This intermediate can then react with a second molecule of Benzene, (1-chloropentyl)- in a nucleophilic substitution-like step to yield the coupled product and zinc chloride. Alternatively, two organozinc intermediates can undergo disproportionation or coupling. Conducting such reactions in aqueous media, often with a co-solvent like THF and in the presence of salts like ammonium (B1175870) chloride, has proven effective for various substrates. rsc.orgrsc.org The use of zinc dust in the presence of a palladium catalyst and carbon dioxide has also been shown to promote the Ullmann-type homocoupling of aryl halides in water. researchgate.net

Table 2: Zinc-Promoted Homocoupling of Benzene, (1-chloropentyl)-

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| Benzene, (1-chloropentyl)- | Zn dust, NH₄Cl (aq) / THF | 5,6-Diphenyldecane | Reductive Homocoupling (Wurtz-type) |

Cross-Coupling Strategies with Related Halides

More versatile than homocoupling, cross-coupling strategies aim to connect two different organic fragments. Zinc-mediated cross-coupling reactions are particularly useful. The in-situ formation of an organozinc reagent from Benzene, (1-chloropentyl)- followed by a palladium- or nickel-catalyzed reaction with a different organic halide allows for the synthesis of unsymmetrical products. rsc.orgnih.gov

For example, the organozinc reagent derived from Benzene, (1-chloropentyl)- can be coupled with various aryl, vinyl, or other alkyl halides. The presence of lithium chloride can facilitate the initial zinc insertion into the carbon-chlorine bond to form the organozinc chloride. acs.org This reagent can then participate in palladium-catalyzed cross-coupling reactions. acs.org This approach avoids the isolation of the often-sensitive organozinc compound. Such "on water" protocols have been developed for the cross-coupling of benzylic halides with aryl halides, using zinc metal and a palladium catalyst at room temperature. rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial to favor the desired cross-coupling product over competing homocoupling reactions. nih.gov

Table 3: Potential Cross-Coupling Reactions of Benzene, (1-chloropentyl)- This table presents hypothetical cross-coupling reactions based on established methods for similar benzylic halides.

| Reactant 1 | Reactant 2 (Coupling Partner) | Reagents/Catalyst System | Expected Cross-Coupling Product |

|---|---|---|---|

| Benzene, (1-chloropentyl)- | Bromobenzene | 1. Zn, LiCl 2. Pd(OAc)₂, S-Phos | Benzene, (1,1'-biphenyl)-2-pentyl- |

| Benzene, (1-chloropentyl)- | 4-Nitrobenzyl bromide | 1. Zn, LiCl 2. Cu(I) catalyst | 1-Nitro-4-(1-phenylhexyl)benzene |

| Benzene, (1-chloropentyl)- | Iodobenzene | Zn, Pd catalyst, "on water" | Benzene, (1,1'-biphenyl)-2-pentyl- |

Theoretical and Computational Investigations into Benzene, 1 Chloropentyl Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com It allows for detailed exploration of how chemical reactions involving compounds such as Benzene (B151609), (1-chloropentyl)- proceed at a molecular level.

DFT calculations are instrumental in mapping the potential energy surface (PES) for reactions involving phenylalkyl chlorides. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For the solvolysis of a secondary benzylic chloride like Benzene, (1-chloropentyl)-, the PES would map the energy changes as the C-Cl bond lengthens and the nucleophile (a solvent molecule) approaches.

By identifying the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, chemists can chart the most likely reaction pathway. For instance, studies on related benzyl (B1604629) chlorides show how the substitution pattern on the phenyl ring alters the PES, favoring different mechanisms. nih.gov The mechanism for nucleophilic substitution reactions of 1-phenylethyl derivatives in aqueous solvents, for example, shows systematic changes from a dissociative (D_N + A_N, or S_N1-like) to a concerted (A_N D_N, or S_N2-like) pathway depending on the electronic properties of the aromatic ring substituent. nih.gov

The transition state is the highest energy point along the reaction coordinate and its structure is critical to understanding the reaction mechanism. DFT calculations can model the geometry and energy of these fleeting structures. For nucleophilic substitution reactions, the transition state can range from a loose, carbocation-like structure in an S_N1 mechanism to a tight, pentacoordinate structure in an S_N2 mechanism.

In some cases, more complex transition states, such as a four-centered cyclic structure, may be involved, particularly in reactions involving neighboring group participation. Computational studies on the reaction of phenyl radicals with propyne, for example, identify numerous transition states connecting various isomers, illustrating the complexity that can be unraveled. kuleuven.be While not directly a four-centered cyclic structure in the context of solvolysis, these computational approaches are essential for identifying unexpected or non-classical transition states. For Benzene, (1-chloropentyl)-, DFT could precisely model the transition state for its solvolysis, determining the degree of C-Cl bond cleavage and solvent-carbon bond formation at the energetic peak of the reaction.

A key outcome of DFT calculations is the prediction of activation energies (ΔE‡) and enthalpies (ΔH‡), which are crucial for determining reaction rates. These values represent the energy barrier that must be overcome for the reaction to proceed. Computational models have been used to predict these barriers for various reactions, including the C-Cl bond insertion by triplet carbenes and the solvolysis of benzyl chlorides. nih.govnih.gov

For example, the calculated energy barrier for a singlet carbene to react with methanol (B129727) was found to be 8.4 kcal/mol lower than for a triplet carbene, indicating the preferred pathway. nih.gov In the solvolysis of substituted benzyl chlorides, a wide range of reactivity is observed, which can be correlated with computationally derived activation energies. nih.gov These theoretical predictions can be validated by comparing the calculated reaction rates (derived from transition state theory) with experimentally measured rates.

| Substituent on Phenyl Ring | ksolv (s-1) |

|---|---|

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.5 x 10-1 |

| H (Unsubstituted) | 3.2 x 10-3 |

| 4-Chloro | 5.8 x 10-4 |

| 3-Nitro | 2.1 x 10-6 |

| 3,4-Dinitro | 1.1 x 10-8 |

Quantum Chemical Characterization of Electronic Effects

Quantum chemical calculations provide deep insights into how the electronic structure of a molecule influences its reactivity. For Benzene, (1-chloropentyl)-, the interplay between the phenyl ring and the reactive benzylic carbon center is of primary importance.

The phenyl ring in a benzylic system like Benzene, (1-chloropentyl)- is not a passive bystander during a reaction. It can actively participate, a phenomenon known as neighboring group participation or anchimeric assistance. inflibnet.ac.in In the case of an S_N1-type reaction, the π-electrons of the aromatic ring can help stabilize the developing positive charge at the benzylic carbon.

This participation can occur through the formation of a bridged intermediate known as a phenonium ion. inflibnet.ac.in Quantum chemical studies can model this process, showing the delocalization of charge from the benzylic carbon onto the phenyl ring. researchgate.netacs.org This delocalization stabilizes the carbocation intermediate, thereby accelerating the rate of S_N1 reactions compared to analogous alkyl halides lacking a phenyl group. Computational studies can quantify the extent of this charge delocalization and its effect on the reaction barrier. researchgate.net The stereochemical outcome of such reactions, often proceeding with retention of configuration, provides experimental evidence for this phenomenon, which can be explained and visualized through computational modeling of the phenonium ion intermediate. inflibnet.ac.in

The carbon-chlorine (C-Cl) bond is inherently polar due to the higher electronegativity of chlorine. In the rate-determining step of an S_N1 reaction, this bond breaks heterolytically to form a carbocation and a chloride ion. For an S_N2 reaction, the bond is broken as the nucleophile attacks. Quantum chemical methods can analyze the electronic structure of this bond and how its polarization influences reactivity.

| Bond | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| C-Cl (Alkyl) | ~352 | acs.org |

| C-Cl (Benzyl) | ~327 | nih.gov |

| C-Br (Alkyl) | ~293 | acs.org |

Advanced Spectroscopic and Chromatographic Methodologies for Benzene, 1 Chloropentyl Analysis

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for isolating "Benzene, (1-chloropentyl)-" from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like "Benzene, (1-chloropentyl)-". In this "hyphenated" technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. uci.edu The separated components then enter the mass spectrometer, which ionizes them and separates the resulting charged fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. uci.edu

For the analysis of "Benzene, (1-chloropentyl)-", GC-MS can be used to identify and quantify the compound itself, as well as potential impurities and reaction intermediates. pdx.edumdpi.com The mass spectrum of "Benzene, (1-chloropentyl)-" would exhibit a characteristic fragmentation pattern, including a molecular ion peak corresponding to its molecular weight. nist.gov The presence of chlorine would be indicated by isotopic peaks (M and M+2) due to the natural abundance of 35Cl and 37Cl isotopes. docbrown.info

The selection of an appropriate GC column and temperature program is crucial for achieving good separation from other components in the sample matrix. mdpi.com For instance, in the analysis of benzene (B151609) and its derivatives in gasoline, a standard addition method can be employed for accurate quantification using selected ion monitoring (SIM) to enhance sensitivity and selectivity. pdx.edu

Table 1: Typical GC-MS Parameters for Analysis of Benzene Derivatives

| Parameter | Value |

| Column | VF-624ms capillary column or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50°C, ramp to 250°C at 10°C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) with Derivatization Approaches for Benzylic Halides

While GC-MS is suitable for many applications, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile or thermally labile compounds. However, benzylic halides like "Benzene, (1-chloropentyl)-" can be challenging to analyze directly by HPLC with UV detection due to potential matrix interferences and low derivatization efficiency, especially for chlorides. nih.govresearchgate.net

To overcome these limitations, derivatization techniques are employed. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to enhance its detectability. For benzylic halides, a common approach is to convert them into derivatives that exhibit strong UV absorbance at a wavelength where matrix interference is minimal. nih.govresearchgate.net One such method involves using a derivatization reagent like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP), which shifts the UV maximum of the benzyl (B1604629) halide derivatives to around 392 nm. nih.govresearchgate.net

To improve the derivatization efficiency of benzyl chlorides, they can first be converted to more reactive benzyl iodides by treatment with potassium iodide (KI) before the derivatization step. nih.govrsc.org This strategy, combined with optimization of reaction parameters such as temperature and time, significantly enhances the sensitivity and specificity of the HPLC method for the determination of trace levels of benzylic halides. nih.govrsc.org

Development of Analytical Methods Using Quality by Design (QbD) Principles

The development of robust and reliable analytical methods for compounds like "Benzene, (1-chloropentyl)-" is increasingly guided by the principles of Quality by Design (QbD). nih.govrjptonline.orgamericanpharmaceuticalreview.com QbD is a systematic approach that begins with predefined objectives and uses science and risk management to understand and control the variables of an analytical method to ensure its performance over its lifecycle. nih.govamericanpharmaceuticalreview.com

In the context of analytical method development, this approach is known as Analytical Quality by Design (AQbD). rjptonline.org The AQbD process involves defining an Analytical Target Profile (ATP), which outlines the required performance characteristics of the method. researchgate.net This is followed by identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs) that can impact the method's performance. rjptonline.org

Design of Experiments (DoE) is a key tool used in AQbD to systematically study the effects of CMVs on CMAs and to establish a Method Operable Design Region (MODR). rsc.orgresearchgate.net The MODR defines the experimental conditions within which the method is known to be robust and reliable. researchgate.net This approach leads to a better understanding of the method, reduces the likelihood of out-of-specification (OOS) results, and allows for more flexibility in method operation within the defined design space. researchgate.netresearchgate.net The principles of AQbD have been successfully applied to the development of various analytical methods, including those for potential genotoxic impurities like benzylic halides. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Details

Spectroscopic techniques provide invaluable information about the molecular structure and properties of "Benzene, (1-chloropentyl)-".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. encyclopedia.pub For "Benzene, (1-chloropentyl)-", 1H and 13C NMR spectroscopy would provide key information about the arrangement of atoms in the molecule.

The 1H NMR spectrum would show distinct signals for the protons on the benzene ring and the pentyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the unambiguous assignment of each proton. For example, the protons on the benzene ring typically appear in the aromatic region (around 7-8 ppm), while the protons on the alkyl chain would be found at higher field (lower ppm values). researchgate.netyoutube.com The proton attached to the same carbon as the chlorine atom (the benzylic proton) would have a characteristic chemical shift due to the electronegativity of the chlorine atom.

The 13C NMR spectrum would provide information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., 2H or 13C), can be used in conjunction with NMR to probe reaction mechanisms and molecular dynamics.

Table 2: Predicted 1H NMR Chemical Shifts for Benzene, (1-chloropentyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.2-7.4 | Multiplet |

| Benzylic-H (CHCl) | ~4.8-5.0 | Triplet |

| CH2 (adjacent to CHCl) | ~1.8-2.0 | Multiplet |

| Other CH2 | ~1.2-1.6 | Multiplet |

| Terminal CH3 | ~0.8-1.0 | Triplet |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. core.ac.uk

For "Benzene, (1-chloropentyl)-", the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]+) corresponding to the mass of the entire molecule (C11H15Cl). nih.gov Due to the presence of chlorine, this molecular ion peak would appear as a pair of peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the 35Cl and 37Cl isotopes. docbrown.info

The fragmentation of the molecular ion provides a "fingerprint" that can be used for identification. Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring (benzylic cleavage) to form a stable tropylium (B1234903) ion (m/z 91) or related fragments. youtube.commiamioh.edu The loss of a chlorine atom would also be an expected fragmentation pathway, leading to a significant peak at M-35 or M-37. docbrown.info The base peak in the mass spectrum of benzene itself is often the molecular ion at m/z 78, indicating the stability of the aromatic ring. docbrown.info Analysis of these fragmentation patterns allows for the confirmation of the structure of "Benzene, (1-chloropentyl)-". nist.gov

Photoionization and Photoelectron Photoion Coincidence Spectroscopy for Reactive Intermediates

Photoionization and particularly Photoelectron Photoion Coincidence (PEPICO) spectroscopy offer powerful tools for the investigation of reactive intermediates that are transiently formed from molecules like Benzene, (1-chloropentyl). rsc.orgnih.gov PEPICO is an advanced analytical technique that combines photoionization mass spectrometry with photoelectron spectroscopy. wikipedia.org In a PEPICO experiment, molecules are ionized by vacuum ultraviolet (VUV) radiation, resulting in the formation of a cation and a photoelectron. nih.gov By detecting the ion and the electron in coincidence, it is possible to obtain mass-selected threshold photoelectron spectra (ms-TPES), providing detailed information about the electronic structure of the cation and the energetics of the ionization and fragmentation processes. wikipedia.orgnih.gov

For a benzylic halide such as Benzene, (1-chloropentyl), these techniques are particularly valuable for characterizing the corresponding carbocation and other radical intermediates formed upon ionization and subsequent dissociation. The study of such intermediates is key to understanding reaction mechanisms. nih.govchimia.ch The cleavage of the carbon-chlorine bond in the ionized Benzene, (1-chloropentyl) would lead to the formation of a C₁₁H₁₅⁺ carbocation. The structure and stability of this carbocation are of significant chemical interest.

One of the longstanding questions in the study of similar, smaller C₇H₇⁺ ions is the isomeric structure, which can exist as the benzylium (B8442923) or the tropylium cation. nih.gov Infrared-predissociation spectroscopy has been instrumental in distinguishing between these isomers. nih.gov In the case of the C₁₁H₁₅⁺ cation derived from Benzene, (1-chloropentyl), PEPICO could be employed to investigate its structure and energetics.

Table 1: Potential Reactive Intermediates from Benzene, (1-chloropentyl) for PEPICO Analysis

| Precursor Molecule | Potential Reactive Intermediate | Method of Generation | Information Obtainable from PEPICO |

| Benzene, (1-chloropentyl) | 1-phenylpentyl cation (C₁₁H₁₅⁺) | Photoionization | Ionization energy, appearance energy, fragmentation pathways, and cationic structure. |

| Benzene, (1-chloropentyl) | Phenyl radical (C₆H₅•) | Dissociative Photoionization | Ionization energy and thermochemistry. |

| Benzene, (1-chloropentyl) | Chloropentyl radical (C₅H₁₀Cl•) | Dissociative Photoionization | Ionization energy and thermochemistry. |

This table is illustrative and shows potential intermediates that could be studied using PEPICO.

The application of PEPICO would involve the photoionization of Benzene, (1-chloropentyl) and the subsequent analysis of the resulting photoions and photoelectrons. By measuring the kinetic energy of the electrons and the mass-to-charge ratio of the ions, a detailed picture of the dissociation dynamics can be constructed. This would allow for the determination of the appearance energy of the 1-phenylpentyl cation and other fragments, providing valuable thermochemical data.

Electrochemical Analytical Techniques for Reaction Monitoring and Mechanistic Exploration

Electrochemical methods provide a powerful means to investigate the redox behavior of molecules and to monitor the progress of chemical reactions. For benzylic halides, these techniques can elucidate the mechanisms of their transformation.

Cyclic Voltammetry in Benzylic Halide Transformations

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a species in solution. sciepub.com It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. sciepub.com

In the context of benzylic halides like Benzene, (1-chloropentyl), cyclic voltammetry is instrumental in studying their reduction and subsequent chemical reactions. The electrochemical reduction of benzylic halides typically proceeds via a single-electron transfer to the carbon-halogen bond, leading to its cleavage and the formation of a benzylic radical and a halide anion. acs.org This initial step can be followed by further reduction of the radical to a carbanion or by radical-radical coupling reactions. chemrxiv.org

The cyclic voltammogram of a benzylic halide can reveal the potential at which the reduction occurs. The shape of the voltammetric wave provides insights into the reaction mechanism. For instance, a chemically reversible one-electron transfer will show a pair of peaks (one for reduction and one for oxidation) of similar height, whereas an irreversible process, where the initial reduction product rapidly undergoes a chemical reaction, will only show the reduction peak. sciepub.com

Studies on related benzylic compounds have utilized cyclic voltammetry to understand their reactivity. For example, in the electrochemical benzylic arylation, CV was used to determine the oxidation potentials of the reactants, confirming that the benzylic substrate is preferentially oxidized at the anode. chemrxiv.org In titanium-mediated electrosynthesis, CV studies helped to understand the equilibria between different catalyst states and their role in the dehalogenation of benzylic halides. acs.org

Table 2: Illustrative Electrochemical Data from Cyclic Voltammetry of a Benzylic Halide

| Parameter | Description | Typical Value/Observation for a Benzylic Halide |

| Epc | Cathodic Peak Potential | The potential at which the reduction of the C-Cl bond occurs. |

| Ipc | Cathodic Peak Current | Proportional to the concentration of the benzylic halide and the square root of the scan rate. |

| Epa | Anodic Peak Potential | Often absent for benzylic halides due to the irreversible nature of the C-Cl bond cleavage. |

| Scan Rate Dependence | Effect of changing the potential scan rate | Can be used to distinguish between diffusion-controlled and adsorption-controlled processes and to study the kinetics of follow-up reactions. |

This table provides a generalized representation of data obtainable from a cyclic voltammetry experiment on a benzylic halide like Benzene, (1-chloropentyl).

By analyzing the cyclic voltammograms of Benzene, (1-chloropentyl) under various conditions (e.g., different solvents, scan rates, and presence of other reactants), it is possible to gain a detailed understanding of its electrochemical behavior and the mechanisms of its transformations. This information is crucial for developing synthetic electrochemical methods involving this and related compounds.

Applications of Phenylpentyl Chlorides in Advanced Organic Synthesis and Chemical Research

Strategic Intermediates in the Synthesis of Complex Organic Molecules

Secondary benzylic halides, such as 1-phenylpentyl chloride, are valuable intermediates in the synthesis of more complex organic structures. The chlorine atom at the benzylic position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby enabling the construction of intricate molecular architectures. The phenylpentyl moiety can be incorporated into larger molecules, including those with potential biological activity. nih.govmdpi.com

The synthesis of diarylmethanes, a structural motif present in many biologically active compounds, can be achieved through cross-coupling reactions involving benzylic halides. nih.govrsc.org While direct examples using 1-phenylpentyl chloride are scarce in readily available literature, the general reactivity of benzylic halides suggests its applicability in similar palladium-catalyzed cross-coupling reactions with aryl halides in the presence of zinc metal. nih.govrsc.org Furthermore, the preparation of highly functionalized benzylic zinc chlorides from their corresponding chlorides opens up avenues for their use in Negishi-type cross-coupling reactions. acs.org

Building Blocks for Functional Material Development and New Chemical Entities

The Friedel-Crafts alkylation reaction is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. libretexts.orgthermofisher.commasterorganicchemistry.comlibretexts.orgthermofisher.com 1-Phenylpentyl chloride can serve as an alkylating agent in such reactions, where a Lewis acid catalyst like aluminum chloride facilitates the formation of a secondary benzylic carbocation. libretexts.orglibretexts.org This carbocation can then be attacked by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the creation of more complex aromatic structures. These structures can be precursors to functional materials, such as polymers or molecules with specific electronic or optical properties. The self-condensation of benzyl (B1604629) ether compounds to form hypercrosslinked polymers provides a conceptual framework for how benzylic halides could be adapted for creating porous organic networks. researchgate.net

The development of new chemical entities (NCEs) often relies on the availability of versatile building blocks. nih.gov The reactivity of 1-phenylpentyl chloride allows for its incorporation into novel molecular scaffolds, which can then be screened for potential pharmaceutical or other applications. The synthesis of drug intermediates often involves nucleophilic substitution or coupling reactions where a fragment like the 1-phenylpentyl group can be introduced. libretexts.org

Probing Fundamental Principles of Organic Reactivity

The structure of 1-phenylpentyl chloride makes it an excellent substrate for studying the fundamental principles of organic reactivity, particularly nucleophilic substitution and elimination reactions. As a secondary benzylic halide, it can undergo reactions via both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. youtube.com The stability of the potential secondary benzylic carbocation, due to resonance with the phenyl ring, makes the S(_N)1 pathway viable. youtube.com Conversely, the accessibility of the electrophilic carbon allows for backside attack by a strong nucleophile in an S(_N)2 reaction. core.ac.uk

Studies on the nucleophilic substitution reactions of similar 1-phenylethyl chlorides in methanol (B129727) have revealed detailed insights into the transition state structures and the influence of substituents on the reaction mechanism. libretexts.orgusgs.gov These studies often involve analyzing the kinetics and stereochemistry of the reaction to distinguish between different mechanistic pathways. Furthermore, the potential for carbocation rearrangements, such as hydride shifts, in Friedel-Crafts alkylations with similar long-chain alkyl halides provides another avenue for mechanistic investigation. libretexts.org Deuterium (B1214612) tracer studies on the cyclialkylation of phenylalkyl chlorides have been instrumental in elucidating complex rearrangement mechanisms that can accompany such reactions. cdnsciencepub.com

Utilization in Targeted Synthetic Pathways for Specific Product Classes

1-Phenylpentyl chloride and its isomers are valuable precursors for the targeted synthesis of specific classes of organic compounds. One notable application is in the synthesis of substituted tetralins. The intramolecular Friedel-Crafts reaction, or cyclialkylation, of phenylalkyl chlorides can lead to the formation of these important bicyclic structures. cdnsciencepub.comgoogle.com For instance, the cyclialkylation of 1-chloro-5-phenylpentane (B101639) has been shown to yield 1-methyltetralin, demonstrating that rearrangement can precede the cyclization step. cdnsciencepub.com This highlights the importance of understanding and controlling reaction conditions to achieve the desired product.

The synthesis of various organic intermediates often begins with simple, reactive starting materials like 1-phenylpentyl chloride. For example, its reaction with nucleophiles can lead to the formation of ethers, esters, amines, and other functionalized phenylpentane derivatives. These derivatives can then be further elaborated into more complex molecules. The preparation of 1-chloro-3-phenylpropane (B93460) from 3-phenylpropanol using thionyl chloride is a documented procedure that showcases a common method for synthesizing such phenylalkyl chlorides. google.com

Table 1: Chemical and Physical Properties of Benzene (B151609), (1-chloropentyl)-

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl |

| Molecular Weight | 182.69 g/mol |

| CAS Number | 27059-47-8 |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Data not readily available; estimated to be higher than related phenylalkyl chlorides. |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Table 2: Spectroscopic Data Interpretation for Benzene, (1-chloropentyl)- (Inferred from related compounds)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (likely a triplet or multiplet, shifted downfield), and the aliphatic protons of the pentyl chain (multiple signals in the upfield region). researchgate.netresearchgate.net |

| ¹³C NMR | Signals for the aromatic carbons (in the range of ~125-145 ppm), the carbon bearing the chlorine atom (downfield shift), and the carbons of the pentyl chain. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and the C-Cl stretching bond (typically in the fingerprint region). researchgate.netresearchgate.net |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of HCl and cleavage of the pentyl chain. libretexts.orgcore.ac.uk |

Future Research Directions and Emerging Paradigms for Phenylpentyl Chlorides

Development of Novel Catalytic Systems for Selective Transformations

The transformation of phenylpentyl chlorides and other alkyl halides is a cornerstone of organic synthesis, enabling the construction of complex molecules. patsnap.com Future research is intensely focused on creating novel catalytic systems that offer higher selectivity and efficiency.

Transition-metal catalysis, particularly with nickel, palladium, iron, and cobalt, has shown significant promise for the cross-coupling reactions of secondary alkyl halides. bohrium.com Nickel catalysts, for instance, are highly versatile and can be used to couple secondary alkyl halides with a variety of organometallic reagents. bohrium.com A notable development is the nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides, which provides access to enantioenriched products with aryl-substituted tertiary allylic stereogenic centers. acs.org This method is significant as it proceeds under mild conditions and avoids the pre-generation of organometallic reagents. acs.org

Dual catalysis systems, which combine photoredox and transition metal catalysis, are also a burgeoning area of research. For example, a photoredox/nickel dual catalysis system has been developed for the enantioselective benzylic C–H arylation. nih.gov This method allows for the direct transformation of readily available alkyl benzenes and aryl bromides into valuable chiral 1,1-diaryl alkanes under mild, redox-neutral conditions. nih.gov Another innovative approach involves the dual nickel/photoredox-catalyzed asymmetric carbamoylation of benzylic C(sp³)–H bonds. acs.org Furthermore, mechanistic studies on a dual nickel/photoredox catalytic protocol have demonstrated the first cross-electrophile coupling of unactivated alkyl chlorides and aryl chlorides under mild conditions. acs.org

Copper-based catalyst systems are also being improved for cross-coupling reactions. The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen), has been shown to enhance the efficiency of copper-catalyzed cross-coupling of aryl halides with various alcohols, including benzylic alcohols. organic-chemistry.org This improved system allows for lower catalyst loadings and milder reaction conditions. organic-chemistry.org

The table below summarizes some of the key advancements in catalytic systems for transformations involving benzylic and alkyl halides.

| Catalytic System | Transformation | Key Features |

| Nickel-based | Asymmetric reductive cross-coupling | Provides enantioenriched products; mild conditions. acs.org |

| Photoredox/Nickel Dual Catalysis | Enantioselective benzylic C–H arylation | Direct arylation; good enantioselectivity; redox-neutral. nih.gov |

| Copper-based with Me4Phen ligand | Cross-coupling of aryl halides and alcohols | Lower catalyst loading; milder conditions. organic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | Asymmetric benzylic C-H acylation | Employs carboxylic acids as acyl surrogates; high enantioselectivities. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The following table illustrates the potential applications of AI/ML in the context of phenylpentyl chloride chemistry.

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Predicts the major product and yield of a reaction under specific conditions. | Reduces experimental workload and resource consumption. digitellinc.comeurekalert.org |

| Site Selectivity Prediction | Determines the most likely position of a chemical modification on a molecule. | Enhances control over the synthesis of specific isomers. digitellinc.com |

| Catalyst Design | Identifies optimal catalyst structures for desired transformations. | Accelerates the discovery of new and more efficient catalysts. |

| Synthesis Planning | Devises novel and efficient synthetic routes to target molecules. | Streamlines the overall process of chemical synthesis. rjptonline.org |

Advancements in In Situ Monitoring Techniques for Reaction Kinetics

A deep understanding of reaction kinetics is crucial for optimizing chemical processes. Advancements in in-situ monitoring techniques are providing unprecedented insights into the dynamics of chemical reactions in real-time. spectroscopyonline.com Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy and X-ray absorption fine structure (XAFS), allow for the continuous tracking of reactant, intermediate, and product concentrations. spectroscopyonline.comrsc.orgwikipedia.org

In-situ spectroscopy is particularly valuable for studying transient and labile intermediates that would otherwise be difficult to detect with traditional offline analysis methods like GC or LC. spectroscopyonline.com For example, in-situ NMR monitoring has been instrumental in identifying the active catalyst resting state in a nickel-catalyzed carbonylative coupling reaction. acs.org Similarly, XAFS has been successfully used to obtain quantitative kinetic data for the Finkelstein reaction, a classic halogen exchange reaction. rsc.org

The ability to monitor reactions in real-time enables chemists to:

Determine reaction endpoints accurately.

Develop robust kinetic models.

Identify and characterize reaction intermediates.

Optimize reaction conditions for improved yield and selectivity.

The table below highlights some of the key in-situ monitoring techniques and their applications in studying reaction kinetics.

| Monitoring Technique | Information Obtained | Example Application |

| In-situ IR/NIR/Raman Spectroscopy | Concentration profiles of reactants, products, and intermediates. spectroscopyonline.com | Monitoring the progress of a wide range of organic reactions. spectroscopyonline.com |

| In-situ NMR Spectroscopy | Structural information and quantification of species in solution. wikipedia.org | Elucidating catalyst resting states and reaction mechanisms. acs.org |

| In-situ X-ray Absorption Fine Structure (XAFS) | Local atomic environment and electronic structure of a specific element. rsc.org | Studying the kinetics of halogen exchange reactions. rsc.org |

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.gov The goal is to design processes that are more environmentally friendly and economically viable by preventing waste, maximizing atom economy, and using less hazardous substances. rsc.orgacs.org

For the synthesis of alkyl halides and their derivatives, research is focused on several key areas of green chemistry:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This minimizes waste generation.

Use of Renewable Feedstocks: Exploring bio-based starting materials can reduce the reliance on fossil fuels. patsnap.com For example, a sustainable synthetic pathway for a plasticizer has been developed using glycerol (B35011) monooleate derived from sunflower oil as a starting material. dtu.dk

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives like ionic liquids or to conduct reactions in solvent-free conditions. patsnap.comdokumen.pub

Reduction of Derivatives: Minimizing the use of protecting groups can simplify synthetic routes and reduce the number of reaction steps, thereby decreasing waste. acs.org

The development of sustainable synthetic pathways for phenylpentyl chlorides and related compounds is not only an environmental imperative but also an opportunity for innovation, leading to more efficient and cost-effective manufacturing processes. patsnap.com

Q & A

Q. What are the recommended synthesis pathways for Benzene, (1-chloropentyl)- in controlled laboratory settings?

The synthesis of (1-chloropentyl)benzene can be achieved via Friedel-Crafts alkylation , where 1-chloropentane reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Catalyst activation : Ensure anhydrous conditions to prevent hydrolysis of AlCl₃ .

- Reaction monitoring : Use gas chromatography (GC) to track intermediate formation .

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) to isolate the product . Note: Impurities like unreacted benzene or chlorinated byproducts must be characterized via NMR or mass spectrometry .

Q. How can the structural integrity of (1-chloropentyl)benzene be validated post-synthesis?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm the aromatic proton environment (δ 7.2–7.4 ppm for benzene) and alkyl chain integration (δ 1.0–2.0 ppm for pentyl-Cl) .

- IR spectroscopy : Detect C-Cl stretching vibrations (~550–650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

- Mass spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₅Cl (e.g., 170.6 g/mol) . Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling (1-chloropentyl)benzene?

Adhere to NIOSH guidelines for chlorinated aromatics:

Q. What solvents are compatible with (1-chloropentyl)benzene for solubility studies?

Based on analog chlorobenzene

Q. How does the electronic structure of (1-chloropentyl)benzene influence its reactivity?

The chloropentyl group acts as a moderate electron-withdrawing substituent due to inductive effects, directing electrophilic substitution to the meta position. Computational studies (DFT) show:

- Reduced electron density at the benzene ring (Mulliken charge analysis) .

- Stabilized transition states in reactions like nitration or sulfonation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of (1-chloropentyl)benzene be resolved?

Discrepancies in enthalpy of formation (ΔfH°) or vapor pressure may arise from impurities or measurement techniques. Mitigation strategies include:

- Cross-validation : Compare gas-phase thermochemistry data (e.g., NIST ) with experimental calorimetry .

- High-purity sampling : Use preparative HPLC to isolate >99.9% pure compound before analysis .

- Computational modeling : Apply Gaussian software to calculate theoretical ΔfH° and compare with empirical data .

Q. What experimental designs are optimal for studying (1-chloropentyl)benzene’s role in supramolecular assemblies?

Utilize laser ionization mass spectrometry (as in benzene-water-methanol clusters ):

- Cluster formation : Mix with polar co-solvents (e.g., methanol) in supersonic jets under 2 atm helium.

- Ionization tuning : Adjust laser frequency (e.g., 259.3 nm) to selectively ionize (1-chloropentyl)benzene clusters.

- Data interpretation : Analyze mass spectra for mixed clusters (e.g., [(C₁₁H₁₅Cl)(H₂O)ₙ]⁺) to assess solvent interactions .

Q. Why do computational models sometimes fail to predict the regioselectivity of (1-chloropentyl)benzene in electrophilic substitutions?

Limitations arise from:

- Solvent effects : Most DFT models neglect solvent polarization, critical in reactions like nitration. Incorporate COSMO-RS solvation models for accuracy .

- Steric hindrance : The pentyl chain’s bulk may distort transition states unaccounted for in gas-phase calculations. Use molecular dynamics (MD) simulations to assess steric effects .

Q. How can conflicting solubility data for (1-chloropentyl)benzene in aqueous systems be reconciled?

Apparent contradictions often stem from:

- Impurity-driven micelle formation : Trace surfactants in commercial solvents alter solubility. Use ultra-pure water (<1 ppb organics) .

- Temperature hysteresis : Measure solubility via isothermal saturation at controlled temperatures (e.g., 25°C ± 0.1°C) .

- Advanced analytics : Apply small-angle X-ray scattering (SAXS) to detect microaggregates .

Q. What methodologies address challenges in detecting low-concentration degradation products of (1-chloropentyl)benzene?

Leverage high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC):

- Fragmentation patterns : Use Q-TOF systems to identify chlorinated byproducts (e.g., dichloropentane derivatives) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways .

- Environmental simulation : Expose to UV light (254 nm) in photoreactors to mimic natural degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.